ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
Description
Ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a heterocyclic compound synthesized via multicomponent reactions (MCRs) using indane-1,3-dione as a key building block. The structure comprises a fused indeno[1,2-b]pyridine core with a 3-methoxyphenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 3 (Figure 1). This compound belongs to a class of molecules designed for antimicrobial applications, leveraging the pyrimidine scaffold’s prevalence in bioactive natural products . The ethyl ester enhances solubility, while the 3-methoxy substituent modulates electronic and steric properties, influencing biological activity.
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-4-28-23(26)18-13(2)24-21-16-10-5-6-11-17(16)22(25)20(21)19(18)14-8-7-9-15(12-14)27-3/h5-12,19,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBQULZMVJQNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 4-Phenyl Position
Modifications at the 4-phenyl group significantly alter biological activity and physicochemical properties. Key examples include:
Carbazole-Substituted Derivative (ECPC)
- Structure: Ethyl 4-(9-ethyl-9H-carbazol-3-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate.
- Properties : The carbazole moiety introduces strong electron-donating and planar aromatic characteristics, enhancing π-π stacking interactions. However, increased steric bulk may reduce membrane permeability compared to the 3-methoxyphenyl variant .
- Synthesis: Catalyzed by piperidine in ethanol .
Chlorophenyl Derivatives
- Example 1: Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (Mol. Wt. 365.81) .
- Example 2: Ethyl 4-[4-(allyloxy)-3-chlorophenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (Mol. Wt. 435.90) .
Nitro- and Methoxy-Substituted Derivatives
- Nitrobenzoyloxy Derivative: Ethyl 2-methyl-4-{4-[(4-nitrobenzoyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (Mol. Wt. 510.5) .
- Methoxyphenyl Derivative: Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate.
- Impact : Nitro groups enhance electron-withdrawing effects, while methoxy groups balance electron donation and moderate lipophilicity, as seen in the target compound .
Functional Group Modifications at Position 3
Ester vs. Nitrile Groups
- Ester Derivatives : Ethyl or methyl esters (e.g., DDPC in ) improve solubility and are critical for interactions with enzymes like tyrosine kinases .
Key Observations:
- Kinase Interactions : The GP-25 analogue binds Syk kinase but fails to inhibit mast cell degranulation (IC50 ≥20 µM), highlighting the role of substituent bulk in biological outcomes .
- Optical Properties: DDPC’s dimethylamino group enables fluorescence quenching, demonstrating non-antimicrobial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
